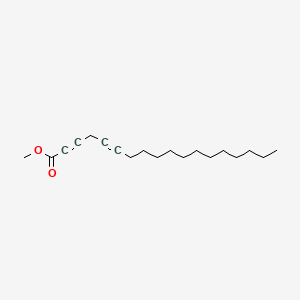

Methyl 2,5-octadecadiynoate

Description

Structure

3D Structure

Properties

CAS No. |

57156-91-9 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

methyl octadeca-2,5-diynoate |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-13,16H2,1-2H3 |

InChI Key |

XQDLQQYTXOVDQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC#CCC#CC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2,5 Octadecadiynoate

Optimized Esterification Protocols for Diyne-Containing Fatty Acids

The final step in the synthesis of Methyl 2,5-octadecadiynoate, or a penultimate step if the ester is used as a protecting group, is the esterification of the corresponding carboxylic acid. While standard esterification methods are widely applicable, the presence of the diyne functionality necessitates careful optimization of reaction conditions to avoid side reactions such as polymerization or isomerization.

The Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for preparing methyl esters. For long-chain fatty acids, including those with diyne functionalities, both homogeneous and heterogeneous catalysts have been employed to drive the equilibrium towards the product.

Homogeneous catalysts such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl) are effective. masterorganicchemistry.combyjus.comchemguide.co.uk The reaction is typically carried out using an excess of methanol (B129727) to serve as both a reactant and a solvent, with heating to reflux. To enhance the yield, continuous removal of water, a byproduct of the reaction, is often necessary. masterorganicchemistry.com

Heterogeneous solid acid catalysts offer advantages in terms of ease of separation, reusability, and reduced corrosivity. csic.esmdpi.com A variety of solid acids have been investigated for the esterification of fatty acids, including montmorillonite (B579905) clays, sulfonic acid-functionalized resins (e.g., Amberlyst-16), and metal oxides. csic.esmdpi.com For instance, zirconium-based solid acids have demonstrated high activity in the esterification of carboxylic acids with methanol. mdpi.com The optimization of reaction parameters such as temperature, catalyst loading, and the molar ratio of alcohol to acid is crucial for achieving high conversion rates. google.comuctm.edu Studies on the esterification of various fatty acids have shown that temperatures between 60 and 200°C and alcohol-to-acid molar ratios from 3:1 to 15:1 are typically employed. google.com

| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| H₂SO₄ (Homogeneous) | Excess methanol, reflux | High catalytic activity, low cost | Corrosive, difficult to separate from product | masterorganicchemistry.comuctm.edu |

| p-Toluenesulfonic acid (Homogeneous) | Excess methanol, reflux | High catalytic activity | Corrosive, requires neutralization and removal | masterorganicchemistry.com |

| Montmorillonite Clays (Heterogeneous) | 150°C, semi-continuous reactor | Reusable, non-corrosive, allows for hydrated alcohol use | May have lower activity than homogeneous catalysts | mdpi.com |

| Sulfonic Acid Resins (e.g., Amberlyst) | 140°C, flow reactor | High yield and selectivity, suitable for continuous processes | Temperature sensitivity for some resins | csic.es |

| Zirconium/Titanium Solid Acid | 120°C, reflux in methanol | Recoverable and reusable, high activity | May require higher temperatures or longer reaction times | mdpi.com |

While this compound itself is an achiral molecule, the principles of stereochemical control are pertinent when considering the synthesis of analogues with chiral centers. Stereochemical integrity during esterification is crucial. Asymmetric esterification can be achieved through several strategies, including the use of chiral catalysts or by employing a chiral auxiliary.

One common method for resolving racemic carboxylic acids is through diastereomeric ester formation with a chiral alcohol, such as L-menthol. nih.gov The resulting diastereomers can then be separated by chromatography, followed by hydrolysis to yield the enantiomerically pure carboxylic acid, which can then be esterified with methanol. Alternatively, enzymatic catalysis using lipases can offer high enantioselectivity in esterification reactions under mild conditions, preserving the stereochemistry of sensitive substrates.

For the direct asymmetric synthesis of chiral esters, catalytic methods have been developed. For instance, palladium(II) catalysts have been used for the enantioselective synthesis of branched allylic esters from prochiral allylic alcohols and carboxylic acids. nih.gov Another approach involves the asymmetric Wolff rearrangement of α-diazoketones to form a ketene (B1206846) intermediate, which is then trapped by an alcohol in the presence of a chiral catalyst to yield a chiral ester. acs.org While these methods are not directly applicable to the synthesis of achiral this compound, they represent the state-of-the-art in controlling stereochemistry during ester formation and could be adapted for the synthesis of chiral diyne-containing fatty acid esters.

Alkylation-Based Coupling Strategies for Diyne Moiety Construction

The core of this compound is the 1,4-diyne system within the long aliphatic chain. A powerful and versatile method for constructing such systems is through the alkylation of terminal alkynes. This strategy typically involves the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion, which then undergoes a substitution reaction with an appropriate electrophile.

A plausible retrosynthetic analysis for 2,5-octadecadiynoic acid would involve the coupling of a terminal alkyne with a propargylic electrophile. For instance, 1-tridecyne (B1583326) could be coupled with a protected 3-halopropanoic acid derivative or a related synthon.

The formation of the C-C bond to construct the 1,4-diyne system can be achieved through the coupling of a metal acetylide with a propargylic halide or sulfonate. This is a type of nucleophilic substitution reaction where the acetylide acts as the nucleophile.

Copper salts, particularly copper(I) bromide (CuBr), are effective catalysts for the cross-coupling of terminal alkynes with propargyl bromides. researchgate.net These reactions are typically carried out in the presence of a base, such as potassium phosphate (B84403) (K₃PO₄), in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). researchgate.net The reaction proceeds under mild conditions, often at temperatures around 40°C. researchgate.net

Palladium catalysts are also widely used in alkyne coupling reactions, most notably in the Sonogashira coupling. While the Sonogashira reaction is primarily used to couple terminal alkynes with aryl or vinyl halides, modifications of this methodology can be applied to the synthesis of diynes. Palladium-catalyzed reactions can offer high functional group tolerance and catalytic efficiency.

| Catalytic System | Reactants | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| CuBr / K₃PO₄ | Terminal Alkyne + Propargyl Bromide | DMAc, 40°C, N₂ atmosphere | High chemoselectivity for 1,4-diyne formation with specific substrates. | researchgate.net |

| Cu(OTf)₂ | Terminal Alkyne + Propargyl Alcohol | 1,2-dichloroethane (DCE) | Atom-economical, water is the only byproduct. | organic-chemistry.org |

| Pd(OAc)₂ / TPPTS-CuI | Halogenated Aromatic Acid + Phenylacetylene | K₂CO₃, Water | Protecting-group-free synthesis of carboxylic group substituted alkynes. | researchgate.net |

| Pd(II) catalyst [(Rp,S)-COP-OAc]₂ | (Z)-allylic alcohol trichloroacetimidate (B1259523) + Carboxylic acid | Room temperature | High enantioselectivity for chiral ester synthesis. | nih.gov |

The successful synthesis of this compound via alkylation-based coupling strategies hinges on careful precursor design and management of functional groups. The presence of a carboxylic acid or ester group in one of the coupling partners requires consideration of its compatibility with the reaction conditions.

The acidic proton of a carboxylic acid is incompatible with the strong bases often used to generate acetylide anions. Therefore, it is typically necessary to protect the carboxylic acid functionality. Esters, such as methyl or ethyl esters, are common protecting groups for carboxylic acids. oup.com These are generally stable under the conditions used for alkyne coupling. The methyl ester can be introduced at an early stage of the synthesis, and the coupling reaction can be performed on the ester-containing precursor.

Alternatively, a protecting-group-free approach has been demonstrated for the Sonogashira coupling of halogenated aromatic acids with terminal alkynes in water, suggesting that under specific conditions, the carboxylate salt may be compatible with the catalytic cycle. researchgate.netumich.edu

The terminal alkyne itself can also be protected if necessary, for example, with a silyl (B83357) group, although for direct alkylation, a free terminal alkyne is required. The choice of the leaving group on the propargylic electrophile is also important, with bromides and sulfonates being common choices.

Copper-catalyzed coupling reactions generally exhibit good functional group tolerance, allowing for the presence of esters, amides, and other functional groups in the substrates. organic-chemistry.org However, care must be taken to avoid side reactions such as the Glaser coupling, which is the homocoupling of terminal alkynes. This can often be suppressed by the choice of catalyst, ligands, and reaction conditions.

Chemo- and Regioselective Synthesis Approaches

The synthesis of an unsymmetrical diyne like 2,5-octadecadiynoic acid requires a high degree of chemo- and regioselectivity. Chemoselectivity ensures that the desired coupling reaction occurs in preference to potential side reactions, while regioselectivity governs the orientation of the coupling partners, which is crucial when both the alkyne and the electrophile are unsymmetrical.

In the context of synthesizing 2,5-octadecadiynoic acid, a key step would be the coupling of a C₁₅ terminal alkyne (1-pentadecyne) with a C₃ propargylic synthon bearing the carboxylic acid (or ester) functionality. The regioselectivity of this coupling is critical to ensure the formation of the 2,5-diyne and not another isomer.

The reaction of propargyl alcohols with terminal alkynes catalyzed by copper(II) triflate (Cu(OTf)₂) can be tuned to selectively produce 1,4-diynes. organic-chemistry.org The choice of solvent plays a key role in directing the reaction pathway. For example, in 1,2-dichloroethane, the 1,4-diyne is the major product, whereas in other solvents, the reaction can be directed to form furans or pyrroles. organic-chemistry.org

Furthermore, the coupling of propargyl bromides with terminal alkynes catalyzed by CuBr has been shown to be sensitive to the substitution pattern of the reactants. researchgate.net In some cases, unexpected rearrangements and alkynyl group shifts can occur, leading to the formation of conjugated 1,3-diynes instead of the desired 1,4-diynes. This highlights the importance of carefully selecting the substrates and reaction conditions to achieve the desired regiochemical outcome. For the synthesis of this compound, a propargylic electrophile with the ester at the terminal position would be coupled with the acetylide of 1-dodecyne (B1581785) to ensure the correct connectivity.

Scale-Up Considerations in Academic Synthesis

Transitioning the synthesis of this compound from a small, milligram-scale laboratory preparation to a larger, gram-scale production within an academic setting introduces a distinct set of challenges and considerations. While industrial scale-up focuses on economic viability and process robustness for manufacturing, academic scale-up is often driven by the need to produce sufficient material for extensive biological testing or for use as a key intermediate in a larger research project. The primary obstacles encountered in this transition involve reaction control, safety, purification, and resource management.

A significant challenge in scaling up organic syntheses is maintaining effective control over reaction parameters. mdpi.com Exothermic events that are easily managed in small flasks can become hazardous in larger reaction vessels due to a lower surface-area-to-volume ratio, which impedes efficient heat dissipation. For synthetic routes to this compound, which may involve strong bases or reactive intermediates, careful monitoring and control of temperature are crucial to prevent side reactions and ensure safety.

Purification also becomes a more complex issue at a larger scale. While small-scale synthesis may rely heavily on column chromatography, this technique becomes cumbersome and solvent-intensive for gram-scale quantities. rsc.org Researchers often need to develop alternative purification strategies, such as recrystallization or distillation, which may require significant optimization. The presence of multiple alkyne groups, as in this compound, can sometimes complicate purification due to the potential for side reactions or polymerization under certain conditions. rsc.org

Reagent and solvent choice is another critical factor. mdpi.com Reagents that are feasible for small-scale reactions may become prohibitively expensive or present significant handling risks at a larger scale. mdpi.com Similarly, the volume of solvent required increases substantially, raising concerns about cost, environmental impact, and the logistics of handling and disposal. For instance, a reaction that works well in a niche, anhydrous solvent at a 100 mg scale may require re-optimization in a more practical, cost-effective solvent for a 10-gram scale synthesis.

The following table illustrates hypothetical challenges and mitigation strategies when scaling a generic synthesis of a long-chain diyne ester like this compound from a 100 mg to a 10 g scale in an academic lab.

| Parameter | Small-Scale (100 mg) | Gram-Scale (10 g) Challenge | Mitigation Strategy |

| Reaction Time | 2 hours | Potential for increased reaction time due to mass transfer limitations. | Mechanical stirring, optimization of reagent addition rate. |

| Temperature Control | Oil bath, easy heat dissipation. | Risk of exothermic runaway due to lower surface-area-to-volume ratio. | Use of a larger reaction vessel with an appropriate cooling system (e.g., ice bath, cryocooler), dropwise addition of reagents. |

| Purification | Flash column chromatography. | Chromatography is inefficient and solvent-intensive; potential for product degradation on silica (B1680970) gel. | Develop recrystallization or vacuum distillation protocols; explore alternative separation techniques. |

| Solvent Volume | 10 mL | 1 L; increased cost, waste, and handling difficulties. | Optimize for higher concentration reactions; select more cost-effective and environmentally benign solvents. |

| Reagent Cost | Minimal impact. | Significant cost increase, especially for specialized catalysts or starting materials. | Source less expensive starting materials; investigate catalyst recycling or use of more economical reagents. |

This table is illustrative and presents common challenges encountered in academic scale-up synthesis.

Furthermore, safety protocols must be rigorously re-evaluated. Reactions involving potentially unstable compounds, such as those with multiple acetylene (B1199291) functionalities, require careful handling. The increased quantity of flammable solvents and potentially toxic reagents necessitates enhanced safety measures, including the use of fume hoods with adequate airflow, appropriate personal protective equipment, and well-defined procedures for quenching reactions and handling waste streams.

Elucidation of Chemical Reactivity and Mechanistic Pathways

Oxidative Transformations of the Diyne System

The diyne moiety of Methyl 2,5-octadecadiynoate is susceptible to oxidation under various conditions, leading to a range of oxygenated products. These transformations can be controlled to yield specific functional groups or can occur through spontaneous processes like autoxidation.

The triple bonds of this compound can be oxidatively cleaved to form carboxylic acids. This transformation typically requires strong oxidizing agents. Two common methods for the oxidative cleavage of alkynes are ozonolysis and permanganate (B83412) oxidation.

Ozonolysis: Treatment of this compound with ozone (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would be expected to cleave both triple bonds, yielding a mixture of carboxylic acids. The expected products from the complete ozonolysis of the C-2/C-3 and C-5/C-6 triple bonds would be methyl oxalate, succinic acid, and dodecanoic acid.

Permanganate Oxidation: Potassium permanganate (KMnO₄) under neutral or alkaline conditions can also oxidatively cleave the alkyne bonds. Similar to ozonolysis, this would be expected to produce the corresponding carboxylic acids. Under harsh conditions, further degradation of the molecule could occur.

Table 1: Expected Products from Controlled Oxidation of this compound

| Oxidation Method | Expected Carboxylic Acid Products |

|---|---|

| Ozonolysis (O₃, then H₂O₂) | Methyl oxalate, Succinic acid, Dodecanoic acid |

| Permanganate Oxidation (KMnO₄) | Methyl oxalate, Succinic acid, Dodecanoic acid |

Aerobic and photo-oxidation of alkynes generally proceed through different mechanisms than controlled oxidative cleavage and can lead to a variety of oxygenated products, often involving radical intermediates.

Aerobic Oxidation: In the presence of oxygen, especially when initiated by heat, light, or a radical initiator, this compound can undergo autoxidation. This process typically involves the formation of hydroperoxides at positions allylic to the triple bonds. The methylene (B1212753) group at the C-4 position, being bis-allylic to the two triple bonds, is particularly susceptible to hydrogen abstraction and subsequent reaction with oxygen.

Photo-oxidation: The photo-sensitized oxidation of non-conjugated diynes can proceed via different pathways, including those involving singlet oxygen or radical cations. The reaction of singlet oxygen with the triple bonds could potentially lead to the formation of dioxetene intermediates, which can then decompose to form dicarbonyl compounds.

Autoxidation is the spontaneous oxidation of a compound in the presence of air (oxygen). For unsaturated compounds like this compound, this process is typically a free-radical chain reaction. wikipedia.org

Radical Pathways: The autoxidation process is generally understood to proceed through the following steps:

Initiation: Formation of a radical species, often by abstraction of a labile hydrogen atom. In this compound, the hydrogens on the C-4 methylene group are particularly susceptible to abstraction due to their bis-allylic nature.

Propagation: The resulting carbon-centered radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen from another molecule of this compound, propagating the chain reaction and forming a hydroperoxide.

Termination: The reaction is terminated when two radical species combine.

The primary products of the initial stages of autoxidation are expected to be hydroperoxides, with the hydroperoxy group primarily located at the C-4 position. These hydroperoxides can subsequently decompose to form a complex mixture of secondary oxidation products, including ketones, aldehydes, and shorter-chain carboxylic acids. nih.gov

Non-Radical Pathways: While radical pathways are dominant in the autoxidation of unsaturated lipids, non-radical pathways, such as reactions with singlet oxygen, can also contribute, particularly under photochemical conditions. The reaction of singlet oxygen with the diyne system could lead to the formation of cyclic peroxides and other oxygenated derivatives.

Reductive Reactions and Selective Hydrogenation of Triple Bonds

The triple bonds in this compound are readily reduced by catalytic hydrogenation. The selectivity of the reduction—partial or complete saturation—can be controlled by the choice of catalyst and reaction conditions.

Partial Hydrogenation: The triple bonds can be selectively reduced to double bonds (alkenes). This is typically achieved using a "poisoned" catalyst, which is less reactive and thus prevents over-reduction to the fully saturated alkane.

Lindlar's Catalyst: Hydrogenation in the presence of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a standard method for the syn-selective reduction of alkynes to cis-alkenes. Applying this to this compound would be expected to yield Methyl (Z,Z)-2,5-octadecadienoate.

P-2 Nickel Catalyst: Another catalyst for the syn-selective hydrogenation of alkynes to cis-alkenes is P-2 nickel, prepared from nickel acetate and sodium borohydride.

Full Saturation: Complete hydrogenation of both triple bonds to single bonds results in the formation of the corresponding saturated fatty acid ester, Methyl octadecanoate. This is typically achieved using a more active catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere.

Table 2: Products of Catalytic Hydrogenation of this compound

| Catalyst | Expected Product | Degree of Saturation |

|---|---|---|

| Lindlar's Catalyst | Methyl (Z,Z)-2,5-octadecadienoate | Partial |

| P-2 Nickel | Methyl (Z,Z)-2,5-octadecadienoate | Partial |

| Pd/C, H₂ | Methyl octadecanoate | Full |

| PtO₂, H₂ | Methyl octadecanoate | Full |

| Raney Ni, H₂ | Methyl octadecanoate | Full |

In a molecule with multiple reducible functional groups, chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary reducible groups are the two triple bonds and the ester group.

Chemoselectivity: Catalytic hydrogenation is highly chemoselective for the reduction of alkynes over esters. Therefore, under typical hydrogenation conditions, the triple bonds will be reduced while the methyl ester group remains intact. Reduction of the ester to an alcohol would require more forcing conditions and specific reducing agents (e.g., lithium aluminum hydride), which would also reduce the alkynes.

Regioselectivity: Since the two triple bonds in this compound are electronically similar (both are internal alkynes), achieving high regioselectivity for the reduction of one alkyne over the other in a partial hydrogenation can be challenging. The relative steric environment around each triple bond could influence the rate of hydrogenation, but a mixture of partially hydrogenated products (at the 2- or 5-position) is likely to be formed in the initial stages of the reaction. However, with catalysts that favor the formation of the diene, it is often possible to achieve good selectivity for the formation of the diene before further reduction to the monoene or fully saturated product occurs.

Nucleophilic Substitution Reactions at the Ester Group

The ester functionality in this compound is susceptible to nucleophilic attack, leading to the substitution of the methoxy (B1213986) group. These reactions are fundamental in modifying the head group of the long-chain diyne, allowing for the synthesis of a variety of derivatives with tailored properties.

Transesterification Studies with Various Alcohols

Transesterification is a key reaction for modifying the ester group, involving the exchange of the alkoxy group with another alcohol. This process is typically catalyzed by either an acid or a base. While specific studies on this compound are not extensively documented, the reactivity is expected to be analogous to other long-chain unsaturated esters. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, followed by the elimination of methanol (B129727).

The efficiency of the transesterification reaction is influenced by several factors, including the nature of the alcohol, the type of catalyst, reaction temperature, and the molar ratio of the reactants. For instance, the transesterification of fatty acid methyl esters (FAMEs) with higher alcohols is a widely studied process in the production of specialty esters.

Table 1: Hypothetical Transesterification of this compound with Various Alcohols

| Entry | Alcohol | Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Ester) | Expected Product | Hypothetical Yield (%) |

| 1 | Ethanol (B145695) | Sodium Ethoxide | 70 | 10:1 | Ethyl 2,5-octadecadiynoate | 95 |

| 2 | Propanol | Sulfuric Acid | 90 | 10:1 | Propyl 2,5-octadecadiynoate | 88 |

| 3 | Butanol | Potassium Hydroxide | 100 | 12:1 | Butyl 2,5-octadecadiynoate | 92 |

| 4 | Ethylene Glycol | p-Toluenesulfonic acid | 110 | 5:1 | 2-Hydroxyethyl 2,5-octadecadiynoate | 85 |

| 5 | Glycerol | Lipase | 50 | 3:1 | Glyceryl 2,5-octadecadiynoate | 75 |

Amidation and Thioesterification Reactions

Amidation of this compound with primary or secondary amines provides access to the corresponding amides, which are often more stable than the parent esters. This transformation can be achieved by direct aminolysis, often requiring elevated temperatures and sometimes a catalyst. The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, followed by elimination of methanol. The reactivity of the amine plays a crucial role, with more nucleophilic amines generally providing higher yields.

Thioesterification , the conversion of the ester to a thioester, can be accomplished by reacting this compound with a thiol. Thioesters are important intermediates in organic synthesis and are found in various biological systems. The synthesis of thioesters from esters can be more challenging than amidation and may require specific activating agents or catalysts.

Table 2: Hypothetical Amidation and Thioesterification of this compound

| Entry | Reagent | Reaction Type | Catalyst/Conditions | Expected Product | Hypothetical Yield (%) |

| 1 | Ammonia | Amidation | High Temperature, Pressure | 2,5-Octadecadiynamide | 80 |

| 2 | Ethylamine | Amidation | Lewis Acid (e.g., ZnCl₂) | N-Ethyl-2,5-octadecadiynamide | 85 |

| 3 | Diethylamine | Amidation | Heat | N,N-Diethyl-2,5-octadecadiynamide | 75 |

| 4 | Ethanethiol | Thioesterification | Sodium thiomethoxide | S-Ethyl 2,5-octadecadiynethioate | 70 |

| 5 | 1-Propanethiol | Thioesterification | Al(CH₃)₃ | S-Propyl 2,5-octadecadiynethioate | 65 |

Note: This data is illustrative and based on general reactivity patterns of esters. Specific experimental validation for this compound is required.

Cycloaddition and Polymerization Tendencies of the Diyne System

The two isolated carbon-carbon triple bonds in this compound are key to its participation in cycloaddition and polymerization reactions. These reactions offer pathways to complex cyclic molecules and novel polymeric materials.

Exploration of Diels-Alder Type Reactions

The classical Diels-Alder reaction involves a [4+2] cycloaddition between a conjugated diene and a dienophile. While this compound is a diyne and not a conjugated diene, its alkyne moieties can act as dienophiles in reactions with conjugated dienes. Furthermore, diynes can participate in a variant known as the hexadehydro-Diels–Alder (HDDA) reaction, which involves a [4+2] cycloaddition between a diyne and a third alkyne (a "diynophile") to form a benzyne (B1209423) intermediate. wiley-vch.de

Although specific Diels-Alder studies involving this compound are scarce, the reactivity of similar long-chain unsaturated esters provides valuable insights. For instance, conjugated linoleic acid methyl esters readily undergo Diels-Alder reactions with various dienophiles. While the diyne system in this compound is not conjugated, the individual alkynes can still participate as dienophiles. The reaction would involve one of the triple bonds reacting with a conjugated diene to form a cyclohexadiene derivative.

Table 3: Hypothetical Diels-Alder Reactions of this compound as a Dienophile

| Entry | Diene | Reaction Type | Expected Adduct Structure |

| 1 | 1,3-Butadiene | [4+2] Cycloaddition | Methyl (4-vinylcyclohex-1-en-1-yl)-5-dodecynoate |

| 2 | Cyclopentadiene | [4+2] Cycloaddition | Methyl (bicyclo[2.2.1]hept-5-en-2-yl)-5-dodecynoate |

| 3 | Anthracene | [4+2] Cycloaddition | Methyl (9,10-dihydro-9,10-ethanoanthracen-11-yl)-5-dodecynoate |

Note: The products listed are hypothetical and represent the expected outcome of a [4+2] cycloaddition with one of the alkyne units. The regioselectivity and stereoselectivity of such reactions would require experimental determination.

Polymerization Behavior under Varied Conditions

The diyne functionality of this compound makes it a potential monomer for polymerization. The polymerization of diynes can proceed through various mechanisms, including metathesis, radical, and cationic polymerization, leading to polymers with conjugated backbones and interesting optical and electronic properties. The polymerization of conjugated dienes is a well-established field, and while the diyne in this molecule is non-conjugated, it can still undergo polymerization, potentially through cyclopolymerization or by forming polymers with pendant alkyne groups that can be further functionalized.

The conditions for polymerization, such as the choice of catalyst, temperature, and solvent, would significantly influence the structure and properties of the resulting polymer. For example, Ziegler-Natta catalysts are known to polymerize conjugated dienes, and their applicability to diyne systems could be explored. nih.gov Radical polymerization, initiated by thermal or photochemical means, could also lead to cross-linked polymer networks.

Table 4: Potential Polymerization Pathways for this compound

| Polymerization Type | Initiator/Catalyst | Potential Polymer Structure |

| Metathesis Polymerization | Schrock or Grubbs catalyst | Poly(this compound) with a polyacetylene backbone |

| Radical Polymerization | AIBN, Benzoyl peroxide | Cross-linked polymer network |

| Cationic Polymerization | Lewis Acids (e.g., BF₃·OEt₂) | Oligomers or low molecular weight polymers |

| Cyclopolymerization | Radical or coordination catalysts | Polymer with cyclic repeating units |

Note: This table outlines potential polymerization strategies. The feasibility and resulting polymer characteristics would need to be determined experimentally.

State of the Art Analytical Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of Methyl 2,5-octadecadiynoate in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The terminal methyl group (C18) of the long alkyl chain would appear as a triplet at approximately 0.88 ppm. The large number of methylene (B1212753) (-CH₂-) groups in the saturated portion of the chain (C8-C17) would produce a large, overlapping multiplet signal around 1.2-1.4 ppm. The protons on carbons adjacent to the alkynyl groups and the ester functional group are more deshielded and appear further downfield. The singlet for the methyl ester (-OCH₃) protons is anticipated around 3.7 ppm.

The ¹³C NMR spectrum provides information on each of the 19 carbon atoms in the molecule. The ester carbonyl carbon (C1) is the most deshielded, appearing significantly downfield. The four sp-hybridized carbons of the two alkyne functionalities (C2, C3, C5, C6) are expected to resonate in the region of approximately 65-90 ppm. The methyl ester carbon (-OCH₃) would have a characteristic signal around 52 ppm. The carbons of the long alkyl chain (C4, C7-C18) would appear in the upfield region of the spectrum. While a definitive published spectrum with full assignments is not widely available, a predicted assignment based on established chemical shift values for similar structures provides a reliable reference. aocs.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (-C =O) | - | ~154 |

| 2 (-C ≡) | - | ~75 |

| 3 (≡C -) | - | ~78 |

| 4 (-C H₂-) | ~3.15 (t) | ~20 |

| 5 (-C ≡) | - | ~79 |

| 6 (≡C -) | - | ~88 |

| 7 (-C H₂-) | ~2.15 (t) | ~19 |

| 8-16 (-C H₂-)n | ~1.2-1.4 (m) | ~28-32 |

| 17 (-C H₂) | ~1.45 (m) | ~23 |

| 18 (-C H₃) | ~0.88 (t) | ~14 |

| -OC H₃ | ~3.70 (s) | ~52 |

| (Note: Predicted values are estimates. Actual chemical shifts can vary based on solvent and experimental conditions. Multiplicity: s=singlet, t=triplet, m=multiplet) |

To unambiguously confirm the atomic connectivity of this compound, two-dimensional (2D) NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. It would be used to trace the connectivity of the entire aliphatic chain, showing correlations from the terminal methyl protons (H18) through the long methylene chain to the protons at C7 and C4, which are adjacent to the diyne system. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals for all protonated carbons (C4, C7-C18, and the -OCH₃ group). nih.govmagritek.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high precision. For this compound, HRMS provides an exact mass measurement that confirms its molecular formula.

The molecular formula of this compound is C₁₉H₃₀O₂ . The calculated exact mass (monoisotopic mass) for this formula is 290.22458 u . HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), providing strong evidence for the assigned molecular formula. nist.govnist.gov

In addition to molecular formula determination, mass spectrometry, particularly using electron ionization (EI), causes the molecule to fragment in a reproducible manner. Analysis of this fragmentation pattern provides further structural information. chemguide.co.uklibretexts.org

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Formula (Proposed) | Description of Fragment |

| 290 | [C₁₉H₃₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 259 | [C₁₈H₂₇O]⁺ | Loss of the methoxy (B1213986) group (·OCH₃) |

| Various | [CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺ etc. | Cleavage at various points along the C₁₂H₂₅ alkyl chain |

| (Note: The fragmentation of long-chain alkynes can be complex, involving rearrangements. The listed fragments represent common and expected fragmentation pathways for fatty acid methyl esters.) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to particular functional groups.

For this compound, the most prominent feature in the FT-IR spectrum is expected to be a strong, sharp absorption band for the ester carbonyl group (C=O) stretch, typically appearing around 1740 cm⁻¹ . The C-H stretching vibrations of the long alkyl chain and the methyl group would be observed just below 3000 cm⁻¹ (typically ~2850-2960 cm⁻¹). The C-O single bond stretching of the ester group would produce bands in the 1250-1100 cm⁻¹ region. researchgate.net

The carbon-carbon triple bond (C≡C) stretching vibrations for disubstituted alkynes occur in the 2100-2260 cm⁻¹ region. However, in a relatively symmetrical molecule like this compound, the change in dipole moment during the C≡C stretching vibration can be very small, resulting in these bands being very weak or potentially absent in the IR spectrum.

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| ~2960-2850 | C-H stretch | Alkyl chain (CH₃ & CH₂) | Strong |

| ~2260-2100 | C≡C stretch | Alkyne | Weak to very weak/absent |

| ~1740 | C=O stretch | Ester | Strong |

| ~1465 | C-H bend | CH₂ | Medium |

| ~1250-1100 | C-O stretch | Ester | Medium |

Raman spectroscopy is another form of vibrational spectroscopy that is highly complementary to FT-IR. While IR spectroscopy relies on a change in dipole moment, Raman scattering depends on a change in the polarizability of a bond.

Symmetrical, non-polar bonds, which are weak in IR spectra, often produce strong signals in Raman spectra. This makes Raman spectroscopy an ideal technique for characterizing the alkynyl linkages in this compound. The C≡C stretching vibrations of the diyne moiety are expected to produce a strong and sharp signal in the Raman spectrum in the ~2200-2300 cm⁻¹ region. nih.govresearchgate.net This region of the Raman spectrum is often referred to as the "silent" region because few other functional groups produce signals here, allowing for unambiguous detection of the alkyne bonds. researchgate.net

Chromatographic Methods for Purity, Quantification, and Isomer Resolution

The precise analysis of "this compound" relies on advanced chromatographic techniques capable of identifying the compound, assessing its purity, quantifying its presence in a mixture, and resolving it from potential isomers. Gas chromatography, high-performance liquid chromatography, and thin-layer chromatography are fundamental tools in the analytical characterization of this and other long-chain fatty acid methyl esters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the analysis of volatile and semi-volatile compounds like "this compound". It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for unambiguous identification. researchgate.netresearchgate.net

For "this compound," GC-MS serves two primary functions:

Component Identification: By comparing the obtained mass spectrum with reference spectra in established databases, such as the NIST Mass Spectrometry Data Center, the identity of the compound can be confirmed. nist.govnist.gov The fragmentation pattern provides structural information that verifies the molecular weight (290.44 g/mol ) and the arrangement of atoms within the molecule. nist.govspectrabase.com

Purity Analysis: The gas chromatogram displays peaks corresponding to each separated component in the sample. The area of the peak for "this compound" relative to the total area of all peaks provides a quantitative measure of its purity. This method can detect and identify trace impurities, such as reactants from synthesis or isomers. unm.ac.id

The analysis of fatty acid methyl esters (FAMEs) by GC-MS is a well-established practice, with standardized methods often employing nonpolar capillary columns and temperature-programmed ovens to ensure efficient separation. ekb.egsrce.hr

| Parameter | Typical Condition |

|---|---|

| Column Type | Nonpolar capillary column (e.g., 5% phenylpolysilphenylene-siloxane) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injection Mode | Splitless or Split (e.g., 1:10 ratio) |

| Oven Program | Initial temp. ~80-100°C, ramped to ~300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detector | Mass Spectrometer (e.g., Quadrupole) |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of compounds that may not be sufficiently volatile for GC analysis, or when non-destructive analysis is required. For long-chain unsaturated esters like "this compound," HPLC is particularly valuable for resolving geometric and positional isomers. acs.orgacs.org

The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Key applications include:

Isomer Resolution: Different HPLC modes can be employed to separate isomers. Normal-phase HPLC, often using a silica (B1680970) column, can effectively separate positional isomers of fatty acid esters. researchgate.netcabidigitallibrary.org Reversed-phase HPLC, where the stationary phase is nonpolar, is also widely used for separating FAMEs based on differences in hydrophobicity and chain length.

Quantitative Analysis: When coupled with a suitable detector, such as a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), HPLC allows for precise quantification. researchgate.net A calibration curve is constructed using standards of known concentration to determine the amount of "this compound" in an unknown sample. The linearity of the detector response is crucial for accurate quantification. researchgate.net

While specific methods for "this compound" are not extensively detailed in the literature, established protocols for related polyunsaturated fatty acid methyl esters provide a strong foundation for method development. researchgate.netcabidigitallibrary.org

| Parameter | Typical Condition |

|---|---|

| Mode | Normal-Phase or Reversed-Phase |

| Stationary Phase | Silica gel (Normal-Phase); C18 (Reversed-Phase) |

| Mobile Phase | Hexane (B92381)/Isopropanol/Acetic Acid mixtures (Normal-Phase); Acetonitrile/Water (Reversed-Phase) cabidigitallibrary.orgsielc.com |

| Flow Rate | ~1.0 mL/min |

| Detector | UV-DAD (detection at ~234 nm for conjugated dienes) or ELSD researchgate.net |

| Temperature | Ambient or controlled (e.g., 40°C) |

Thin-Layer Chromatography (TLC) for Isolation and Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of reactions, assessment of compound purity, and small-scale isolation of products. rjpbcs.com

In the context of "this compound," TLC is primarily used for:

Reaction Monitoring: During the synthesis of the compound (e.g., via esterification of the corresponding carboxylic acid), TLC can be used to track the disappearance of starting materials and the appearance of the product. This allows for the determination of the optimal reaction time. researchgate.net

Purity Assessment: A single spot on a TLC plate after development suggests a relatively pure compound, whereas multiple spots indicate the presence of impurities. ugm.ac.id

Isolation: For small-scale purification, preparative TLC can be employed. rjpbcs.com After developing the plate, the band corresponding to the desired compound is scraped off, and the compound is eluted from the stationary phase with a suitable solvent. unja.ac.id

The separation is typically performed on a plate coated with a thin layer of silica gel. A solvent system, or mobile phase (eluent), is chosen so that the compound of interest has an intermediate retention factor (Rf value), ensuring good separation from more polar and less polar components. researchgate.net Visualization is often achieved under UV light if the compound is UV-active, or by staining with reagents like potassium permanganate (B83412) or sulfuric acid charring. aocs.orgnih.gov

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 on glass or aluminum plates ugm.ac.id |

| Mobile Phase (Eluent) | Mixtures of nonpolar and moderately polar solvents (e.g., Hexane:Ethyl Acetate (B1210297), 9:1 v/v) researchgate.net |

| Application | Micropipette or capillary tube application of sample dissolved in a volatile solvent |

| Development | In a closed chamber saturated with mobile phase vapor |

| Visualization | UV light (254 nm), iodine vapor, potassium permanganate stain, or acid charring ugm.ac.idnih.gov |

Computational and Theoretical Investigations of Methyl 2,5 Octadecadiynoate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Methyl 2,5-octadecadiynoate. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

The electronic properties of this compound are largely dictated by its functional groups: the methyl ester and the diyne moiety. DFT calculations can provide detailed insights into the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily along the π-system of the conjugated 2,5-diyne moiety, while the LUMO would also be centered on this region. The electron-withdrawing nature of the methyl ester group at position 1 would likely influence the electron density distribution and the energies of these frontier orbitals.

Reactivity descriptors, which can be calculated from the results of DFT computations, help in predicting how the molecule will interact with other chemical species. These descriptors include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the ester group would be regions of negative potential, while the protons on the carbons adjacent to the triple bonds might show positive potential.

Fukui Functions: These are used to predict the sites for nucleophilic and electrophilic attack within the molecule.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high, localized on the diyne π-system | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Relatively low, localized on the diyne π-system | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate, smaller than corresponding saturated esters | Suggests higher reactivity compared to saturated analogues |

| Dipole Moment | Non-zero, influenced by the ester group | Governs intermolecular interactions and solubility |

| MEP Minima | Located on the carbonyl oxygen | Site for electrophilic interaction (e.g., protonation) |

Conformational Analysis and Potential Energy Surface Mapping

The long, flexible alkyl chain of this compound allows it to adopt numerous conformations. Conformational analysis is essential for identifying the most stable (lowest energy) three-dimensional structures of the molecule. This is typically achieved by systematically rotating the molecule around its single bonds and calculating the energy at each step to map out the potential energy surface (PES).

The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. For a molecule like this compound, a full PES scan would be computationally expensive. Therefore, analysis is often focused on key dihedral angles that are expected to have the most significant impact on the molecule's shape and energy. These include the dihedral angles around the C4-C5 single bond situated between the two alkynes, and the bonds within the long alkyl chain.

The most stable conformation of the alkyl chain is expected to be an extended, all-trans (anti-periplanar) arrangement to minimize steric hindrance. However, the rigidity of the diyne unit imposes significant constraints on the local geometry. Studies on esters have shown a strong preference for the Z conformation around the C-O single bond due to favorable steric and electronic interactions. Computational methods can quantify the energy differences between various conformers and the energy barriers to their interconversion.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Expected Stable Conformation |

|---|---|---|

| τ1 | C3-C4-C5-C6 | Rotation around the central single bond of the diyne system |

| τ2 | O=C-O-CH3 | Typically Z (s-cis) conformation is more stable for esters |

| τ3 | C6-C7-C8-C9 | Anti-periplanar (trans) for minimal steric hindrance in the alkyl chain |

In Silico Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions at the atomic level. For this compound, the reactive sites are primarily the carbon-carbon triple bonds. In silico studies can be used to explore various potential reaction pathways, such as additions, cycloadditions, or metal-catalyzed transformations.

The process involves:

Reactant and Product Optimization: The geometries of the starting materials and potential products are optimized to find their lowest energy structures.

Transition State (TS) Searching: A transition state is the highest energy point along the lowest energy path from reactants to products. Various algorithms are used to locate this saddle point on the potential energy surface. The structure of the TS provides crucial information about the geometry of the molecules as bonds are breaking and forming.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products will have all positive (real) vibrational frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.

Table 3: Hypothetical Energy Profile for an Addition Reaction to this compound

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Reagent |

| Transition State (TS1) | +25.0 | Activation barrier for the reaction |

| Intermediate | +5.0 | A metastable species formed during the reaction |

| Transition State (TS2) | +15.0 | Activation barrier for the conversion of the intermediate |

| Products | -10.0 | The final products of the reaction |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These calculations provide theoretical spectra that can be compared with experimental results. For this compound, characteristic signals would be expected for the sp-hybridized carbons of the alkynes (typically in the 65-90 ppm range in ¹³C NMR) and the protons on carbons adjacent to the triple bonds. Long-range couplings across the triple bonds may also be predicted.

Infrared (IR) Spectroscopy: By performing frequency calculations, the vibrational modes of the molecule can be determined. This results in a predicted IR spectrum, showing the frequencies and intensities of the vibrational bands. Key predicted peaks for this compound would include the C≡C stretch (around 2100-2260 cm⁻¹, likely weak for internal alkynes), the C=O stretch of the ester (around 1735-1750 cm⁻¹), and various C-H stretching and bending modes.

UV-Vis Spectroscopy: The electronic transitions of a molecule can be calculated using Time-Dependent DFT (TD-DFT). This allows for the prediction of the UV-Vis absorption spectrum, including the wavelength of maximum absorption (λ_max) and the intensity of the absorption bands. The conjugated diyne system in this compound acts as a chromophore. Studies on polyynes show that as the length of the conjugated system increases, the λ_max shifts to longer wavelengths (a bathochromic shift). The λ_max for the diyne system would be expected in the UV region.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value/Region | Structural Feature |

|---|---|---|---|

| ¹³C NMR | δ (C≡C) | ~65-90 ppm | sp-hybridized carbons |

| δ (C=O) | ~170 ppm | Ester carbonyl carbon | |

| ¹H NMR | δ (CH₂-C≡) | ~2.0-3.0 ppm | Protons adjacent to alkynes |

| δ (O-CH₃) | ~3.7 ppm | Ester methyl protons | |

| IR | ν (C≡C) | ~2100-2260 cm⁻¹ (weak) | Alkyne stretching |

| ν (C=O) | ~1740 cm⁻¹ (strong) | Ester carbonyl stretching | |

| UV-Vis | λ_max | ~230-260 nm | π → π* transition of the diyne chromophore |

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are excellent for studying individual molecules or small molecular systems, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent or in an aggregated state. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes and bulk properties.

For this compound, MD simulations could be used to investigate:

Solvent Effects: The conformation and behavior of the molecule can change significantly in different solvents. MD simulations can model the interactions between the solute (this compound) and solvent molecules, providing insights into solubility and the preferred conformations in polar versus non-polar environments.

Intermolecular Interactions: In a simulation box containing multiple molecules of this compound, it is possible to study how they interact with each other. This can reveal tendencies for aggregation, the nature of the intermolecular forces (e.g., van der Waals interactions between the long alkyl chains), and the resulting bulk properties of the substance.

Diffusion and Transport Properties: MD simulations can be used to calculate properties like the diffusion coefficient of the molecule in a given solvent, which is important for understanding its transport behavior.

The choice of force field—a set of parameters that defines the potential energy of the system—is crucial for the accuracy of MD simulations. For a molecule like this compound, a well-parameterized force field for long-chain esters and alkynes would be required.

Table 5: Properties Investigated by Molecular Dynamics Simulations

| Property | Simulation Output | Insights Gained |

|---|---|---|

| Solvation Free Energy | Calculation of the energy change when moving the molecule from gas phase to solvent | Prediction of solubility in different solvents |

| Radial Distribution Functions (RDFs) | Probability of finding a solvent atom at a certain distance from a solute atom | Detailed picture of the solvent structure around the molecule |

| Conformational Sampling | Analysis of dihedral angle distributions over time | Understanding the flexibility and preferred shapes of the molecule in solution |

| Self-Diffusion Coefficient | Mean squared displacement of the molecule over time | Information on the mobility of the molecule in a liquid phase |

Occurrence and Isolation of Methyl 2,5 Octadecadiynoate in Natural Systems

Identification and Distribution in Plant Species and Biological Matrices

Methyl 2,5-octadecadiynoate is a polyacetylenic fatty acid methyl ester that has been identified in specific plant species, most notably within the Asteraceae family. Polyacetylenes, characterized by one or more carbon-carbon triple bonds, are a diverse group of natural products, with over 1100 different compounds identified in the Asteraceae family alone. researchgate.netbohrium.comresearchgate.net

The primary documented natural source of this compound is Artemisia annua, commonly known as sweet wormwood or Qing Hao. rjpbcs.comresearchgate.netresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methanolic extracts from the aerial parts and flowers of Artemisia annua has confirmed the presence of this compound among a complex mixture of other phytochemicals, including various terpenes, flavonoids, and other fatty acid esters. rjpbcs.comresearchgate.net In these analyses, the identification of this compound is based on its specific retention time in the gas chromatogram and the characteristic fragmentation pattern of its mass spectrum, which is compared against spectral libraries like that of the National Institute of Standards and Technology (NIST). researchgate.netnist.govthepharmajournal.com

Beyond its constitutive presence in Artemisia, 2,5-octadecadiynoic acid (the free acid form of the methyl ester) has also been uniquely detected in maize (Zea mays) and sorghum (Sorghum bicolor) that were primed with humic acid, suggesting a potential role for this class of compounds in plant stress responses. researchgate.net The distribution of polyacetylenes is not uniform across the plant kingdom; they are most frequently found in the related families Asteraceae, Apiaceae, and Araliaceae. mdpi.comnih.gov Within the large and medicinally significant genus Artemisia, which comprises over 500 species, polyacetylenes are among the main bioactive constituents, alongside terpenoids, flavonoids, and coumarins. mdpi.comresearchgate.net

The identification of this compound in these specific biological matrices highlights its limited but significant distribution in nature.

| Organism | Family | Plant Part / Matrix | Identification Method |

|---|---|---|---|

| Artemisia annua | Asteraceae | Aerial Parts, Flowers | GC-MS rjpbcs.comresearchgate.net |

| Zea mays (Maize) | Poaceae | (Induced) researchgate.net | GC-MS researchgate.net |

| Sorghum bicolor (Sorghum) | Poaceae | (Induced) researchgate.net | GC-MS researchgate.net |

Methodologies for Extraction and Purification from Natural Sources

The isolation of this compound from its natural sources relies on standard phytochemical techniques developed for lipophilic compounds, particularly for the unstable class of polyacetylenes. mdpi.com Given their reactivity, care must be taken to avoid degradation during the extraction and purification process, often favoring methods that operate at room temperature. mdpi.com

Extraction: The initial step involves the extraction of the compound from the dried and powdered plant material. Lipophilic solvents are employed due to the nonpolar nature of the fatty acid ester.

Solvent Maceration: Soaking the plant material in a solvent like methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., two weeks) is a common and gentle method. rjpbcs.comnih.gov This is often followed by filtration to separate the extract from the solid plant residue. rjpbcs.com

Soxhlet Extraction: While historically used, this method involves heating the solvent, which can potentially degrade unstable compounds like polyacetylenes. mdpi.com

Microwave-Assisted Extraction (MAE): This is a more modern and efficient technique that has been shown to be effective for extracting polyacetylenes from Artemisia species. researchgate.net

Purification: Following extraction, the crude extract contains a complex mixture of compounds and must be subjected to purification steps to isolate this compound.

Chromatography: This is the cornerstone of purification. Column chromatography using silica (B1680970) gel is a standard initial step to separate compounds based on polarity. Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to pool those containing the target compound.

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is often employed. This technique provides high resolution to separate compounds with very similar structures. The use of a Diode-Array Detector (DAD) can aid in identifying polyacetylenes due to their characteristic UV absorption spectra. mdpi.com

Post-Reaction Purification: In the context of creating fatty acid methyl esters (FAMEs) from a lipid extract for analysis, purification involves steps like washing with water to remove catalysts (e.g., HCl or KOH) and polar contaminants, followed by extraction of the FAMEs into a nonpolar solvent like hexane (B92381). researchgate.netnih.gov The resulting hexane layer, containing the methyl esters, can be concentrated and analyzed directly by GC-MS or further purified if necessary. nih.gov

The final identification and confirmation of the purified compound's structure are typically performed using spectroscopic methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

Biosynthetic Pathways of Diyne-Containing Lipids and Esters

The biosynthesis of polyacetylenes, including diyne-containing lipids like the parent acid of this compound, is primarily derived from the fatty acid metabolic pathway. mdpi.comnih.gov In higher plants, particularly in the Asteraceae and Apiaceae families, the pathway originates from common C18 unsaturated fatty acids such as oleic acid or linoleic acid. nih.gov

The key steps in the formation of the diyne structure are:

Initial Desaturation: The pathway begins with a C18 fatty acid precursor. An enzyme known as a Δ12 oleate (B1233923) desaturase (FAD2), which is typically membrane-bound, introduces a double bond into oleic acid (18:1) to form linoleic acid (18:2). plantae.orgnih.govusask.ca

Formation of the First Triple Bond (Acetylenic Bond): A specialized, divergent form of the FAD2 enzyme, known as a Δ12-fatty acid acetylenase, catalyzes the conversion of the double bond in linoleic acid at the C-12 position into a triple bond. nih.govusask.ca This reaction forms the first key acetylenic intermediate, crepenynic acid (octadeca-9-en-12-ynoic acid). nih.govnih.gov

Formation of the Second Triple Bond: Subsequent desaturation steps, performed by other desaturase and acetylenase enzymes, introduce additional triple bonds into the fatty acid chain. researchgate.net For a compound like 2,5-octadecadiynoic acid, this involves further modifications and desaturations of the C18 precursor. The formation of multiple triple bonds can involve a synergistic action of several desaturase enzymes. d-nb.info

This core C18 acetylenic precursor can then undergo a variety of modifications, including further dehydrogenation, oxidation, or chain-shortening via β-oxidation, leading to the vast structural diversity of polyacetylenes found in nature, which typically range from C10 to C18 chain lengths. nih.gov The final esterification step to form this compound would involve the methylation of the carboxylic acid group, a common biochemical reaction.

The genes encoding the FAD2-type desaturases and acetylenases are crucial for this pathway. plantae.orgnih.gov Studies have shown that mining plant genomes for FAD2-like genes and analyzing their expression profiles in tissues known to accumulate polyacetylenes is an effective strategy for identifying the specific enzymes involved in their biosynthesis. plantae.org

Chemotaxonomic Significance and Comparative Analysis of Natural Profiles

The distribution and structural diversity of polyacetylenes, including diyne-containing esters, serve as significant chemical markers in plant classification, a field known as chemotaxonomy. researchgate.netbohrium.commdpi.com These compounds are not universally present across the plant kingdom but are characteristic of specific families, most notably Asteraceae, Apiaceae, and Araliaceae. mdpi.comnih.gov Their presence, or the specific structural types that accumulate, can provide valuable evidence for phylogenetic relationships between different plant groups. researchgate.net

Within the Asteraceae family, the profile of acetylene (B1199291) metabolites can be used to distinguish between different tribes. researchgate.netbohrium.comresearchgate.net For example, certain types of polyacetylenes are widespread, while others are restricted to particular tribes or genera, making them important chemotaxonomic markers. bohrium.comresearchgate.net

The genus Artemisia provides a clear example of this principle. The complex genus is divided into subgenera, and the distinct polyacetylene profiles of different species contribute significantly to a more natural and accurate grouping. researchgate.netnih.gov A comparative analysis of the lipophilic extracts of various Artemisia species reveals clear-cut differences in the accumulation of four major structural types of polyacetylenes:

Dehydrofalcarinol (B1252726) type

Linear triyne type

Spiroketal enol ether type

Capillen-isocoumarin type

The co-occurrence of certain types, such as the dehydrofalcarinol and aromatic capillen types, is a characteristic biogenetic trend that clearly separates species in the subgenus Dracunculus from those in the subgenera Artemisia and Absinthium. mdpi.comresearchgate.netnih.gov Therefore, the analysis of these natural compound profiles, including specific molecules like this compound found in Artemisia annua, provides a powerful tool for understanding the evolutionary and taxonomic relationships among these plants. mdpi.com

Design and Synthesis of Derivatives and Analogs for Research Probes

Systematic Derivatization for Structure-Reactivity Relationship Studies

The systematic derivatization of methyl 2,5-octadecadiynoate is crucial for understanding the relationship between its chemical structure and reactivity. By introducing various functional groups at different positions along the acyl chain, researchers can modulate the electronic and steric properties of the molecule and observe the resulting effects on its chemical behavior.

One common approach involves the modification of the carboxylic acid functionality. While the parent compound is a methyl ester, saponification to the free carboxylic acid followed by reaction with a diverse range of alcohols can yield a library of esters with varying chain lengths and branching. These modifications can influence the molecule's solubility, steric hindrance around the diyne moiety, and its interaction with biological systems or catalytic surfaces.

Another key area of derivatization focuses on the reactivity of the diyne system itself. The triple bonds can undergo a variety of addition reactions. For instance, partial hydrogenation can selectively reduce one or both triple bonds to double bonds, creating a series of monoenoic and dienoic analogs. These analogs are invaluable for studying how the degree of unsaturation affects the compound's physical and chemical properties.

Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, can be employed to introduce cyclic structures to the acyl chain, significantly altering its conformation and rigidity. The reactivity of the diyne system in such reactions provides insight into its electronic properties and potential as a building block in more complex molecular architectures.

A hypothetical series of derivatives and their intended structure-reactivity investigations are outlined in the table below.

| Derivative Name | Modification | Purpose of Synthesis for Structure-Reactivity Studies |

| 2,5-Octadecadiynoic acid | Hydrolysis of the methyl ester | Investigate the effect of a free carboxyl group on reactivity and intermolecular interactions. |

| Ethyl 2,5-octadecadiynoate | Esterification with ethanol (B145695) | Study the influence of a slightly larger ester group on reaction kinetics. |

| Methyl (Z,Z)-2,5-octadecadienoate | Selective hydrogenation of both alkynes to cis-alkenes | Evaluate the impact of converting triple bonds to double bonds on conformational flexibility and reactivity in addition reactions. |

| Methyl 5-octadecynoate | Selective reduction of the C2-C3 triple bond | Isolate the reactivity of the non-conjugated triple bond at the 5-position. |

| Furan-adduct of this compound | Diels-Alder reaction with furan | Probe the dienophilic character of the diyne system and introduce a heterocyclic moiety. |

Synthesis of Isotopic Analogs for Mechanistic Investigations

Isotopically labeled analogs of this compound are indispensable tools for elucidating reaction mechanisms and tracking the metabolic fate of the molecule in biological systems. The introduction of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), at specific positions allows for detailed analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

The synthesis of these labeled compounds requires careful planning and the use of isotopically enriched starting materials. For example, to introduce a ¹³C label at the carboxyl carbon, the synthesis could start from ¹³C-labeled carbon dioxide or cyanide. Labeling specific positions within the acyl chain is more challenging and often involves multi-step synthetic sequences.

Deuterium labeling can be achieved through various methods, including the reduction of a carbonyl group with a deuterated reducing agent or the deuteration of an alkyne. For instance, the partial reduction of the triple bonds in this compound using deuterium gas in the presence of a Lindlar catalyst would yield the corresponding deuterated diene.

These isotopic analogs are particularly valuable in mechanistic studies of reactions involving the diyne moiety. By tracking the position of the labels in the products, researchers can infer the movement of atoms and the formation of intermediates during a chemical transformation.

| Isotopic Analog | Isotope and Position | Application in Mechanistic Investigations |

| Methyl-d3 2,5-octadecadiynoate | ³H at the methyl ester | Tracing the ester group in hydrolysis or transesterification reactions. |

| [1-¹³C]this compound | ¹³C at the carboxyl carbon | Following the fate of the carboxyl group in metabolic or degradation pathways. |

| [7,7-²H₂]this compound | ²H at the carbon adjacent to the diyne | Probing kinetic isotope effects in reactions involving the abstraction of protons alpha to the triple bond. |

| [2,3-¹³C₂]this compound | ¹³C at one of the triple bonds | Elucidating the mechanism of cycloaddition reactions by tracking the labeled carbons in the resulting cyclic product. |

Preparation of Functionalized Derivatives for Material Science Applications

The unique chemical structure of this compound, particularly its rigid diyne unit, makes it an attractive monomer for the synthesis of novel polymers and materials. Functionalized derivatives can be prepared to facilitate polymerization or to impart specific properties to the resulting materials.

One approach is to introduce polymerizable groups, such as vinyl or acrylate (B77674) moieties, at the end of the acyl chain. This can be achieved by first reducing the methyl ester to the corresponding alcohol (2,5-octadecadiyn-1-ol) and then esterifying it with acryloyl chloride or a similar reagent. The resulting monomer can then be polymerized via free-radical or other polymerization methods to create polymers with long, unsaturated side chains.

The diyne functionality itself can be utilized for polymerization. For example, oxidative coupling reactions can link multiple molecules of this compound together to form polydiacetylenes. These polymers are known for their interesting optical and electronic properties, which can be tuned by the nature of the side chains.

Furthermore, the introduction of functional groups that can participate in cross-linking reactions, such as epoxy or hydroxyl groups, can lead to the formation of thermosetting resins or networked materials with enhanced mechanical and thermal stability.

| Functionalized Derivative | Functional Group | Potential Material Science Application |

| 2,5-Octadecadiynyl acrylate | Acrylate | Monomer for the synthesis of side-chain liquid crystalline polymers or functional coatings. |

| 18-Hydroxy-methyl 2,5-octadecadiynoate | Hydroxyl | Precursor for polyesters or polyurethanes with unsaturated backbones. |

| Glycidyl 2,5-octadecadiynoate | Epoxide | Monomer for the preparation of cross-linked epoxy resins with high thermal stability. |

| Poly(this compound) | Polydiacetylene backbone | Organic semiconductor or nonlinear optical material. |

Development of Reference Standards for Analytical Research

The availability of high-purity, well-characterized reference standards is essential for accurate and reproducible analytical research. The development of a reference standard for this compound involves several key steps, including high-purity synthesis, rigorous purification, and comprehensive characterization.

The synthesis of the reference material must be carefully controlled to minimize the formation of isomers and other impurities. Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) or fractional distillation under high vacuum are employed to achieve the desired level of purity, typically greater than 99%.

Once purified, the identity and purity of the reference standard must be confirmed using a battery of analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, including the alkyne and ester moieties.

Elemental Analysis: To confirm the elemental composition (C, H, O) of the molecule.

The development of a certified reference material (CRM) involves an even more rigorous process, often including inter-laboratory comparisons to establish a certified value for the purity with a stated uncertainty.

| Analytical Technique | Purpose in Reference Standard Development |

| ¹H NMR | Confirm proton environment and structural integrity. |

| ¹³C NMR | Verify the carbon skeleton and the presence of all 19 carbon atoms. |

| High-Resolution Mass Spectrometry | Provide an accurate mass measurement to confirm the elemental formula. |

| Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantify the purity of the methyl ester. |

| FTIR Spectroscopy | Confirm the presence of C≡C and C=O stretching vibrations. |

Emerging Research Avenues and Methodological Advancements

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of long-chain esters, including polyunsaturated fatty acid methyl esters, is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, such as enhanced reaction control, improved safety, and greater efficiency.